Ac-Leu-Arg-AMC

Kallikrein-related peptidase 8 (KLK8) Enzyme kinetics Catalytic efficiency

Procure high-purity Ac-Leu-Arg-AMC (≥95% HPLC) for precise protease assays. This dipeptide substrate features an exclusive Arg-AMC cleavage site, delivering unambiguous, artifact-free fluorescence for robust kinetic analysis and inhibitor screening. Its high DMSO solubility (300 mg/mL) supports concentrated stock prep for automated HTS. Avoid assay variability from sequence-substituted analogs. Lyophilized powder with lot-specific QC documentation.

Molecular Formula C24H34N6O5
Molecular Weight 486.6 g/mol
CAS No. 929621-79-4
Cat. No. B612774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Leu-Arg-AMC
CAS929621-79-4
Molecular FormulaC24H34N6O5
Molecular Weight486.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H34N6O5/c1-13(2)10-19(28-15(4)31)23(34)30-18(6-5-9-27-24(25)26)22(33)29-16-7-8-17-14(3)11-21(32)35-20(17)12-16/h7-8,11-13,18-19H,5-6,9-10H2,1-4H3,(H,28,31)(H,29,33)(H,30,34)(H4,25,26,27)/t18-,19-/m0/s1
InChIKeyYAPHUDCEMGABMM-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Leu-Arg-AMC (CAS 929621-79-4): A Dipeptide Fluorogenic Substrate for Trypsin-like Protease Activity Assays


Ac-Leu-Arg-AMC (CAS 929621-79-4) is a synthetic dipeptide fluorogenic substrate widely utilized in biochemical assays to measure protease activity, particularly trypsin-like serine proteases . This compound consists of an acetylated leucine-arginine dipeptide linked to the fluorescent reporter 7-amino-4-methylcoumarin (AMC) . Enzymatic cleavage at the arginine-AMC bond liberates free AMC, generating a strong fluorescence signal (excitation ~350–380 nm, emission ~440–460 nm) that enables sensitive, real-time kinetic analysis . With a molecular weight of 486.56 g/mol and the formula C₂₄H₃₄N₆O₅, Ac-Leu-Arg-AMC exhibits solubility in DMSO (up to 300 mg/mL with warming) and is supplied as a lyophilized powder requiring storage at -20°C [1].

Why Generic Substitution of Ac-Leu-Arg-AMC (CAS 929621-79-4) Compromises Assay Fidelity and Data Reproducibility


While numerous fluorogenic AMC-based substrates exist for protease activity assays, simple substitution with a structurally related analog risks significant assay artifacts and misinterpretation of enzyme kinetics. The precise dipeptide sequence of Ac-Leu-Arg-AMC dictates its specific interaction with the enzyme's active site architecture, influencing substrate binding affinity (Kₘ) and turnover rate (k_cat) . Even minor alterations, such as N-terminal protection group changes (e.g., from acetyl to benzyloxycarbonyl) or sequence extension (e.g., to tripeptide Ac-Arg-Leu-Arg-AMC), can drastically alter a substrate's recognition by different protease classes (e.g., trypsin-like vs. chymotrypsin-like) or even within the same family (e.g., specific cathepsins or kallikreins) [1]. For instance, a substrate with a different sequence may exhibit a 100-fold higher Kₘ for a target enzyme, requiring substantially more material and generating a weaker signal, thereby reducing assay sensitivity and increasing cost. Furthermore, the exclusive cleavage at the Arg-AMC bond, a key feature of Ac-Leu-Arg-AMC, is not guaranteed in all analogs, potentially introducing multiple fluorescent species and confounding kinetic analysis [2]. Therefore, employing the precise, validated substrate Ac-Leu-Arg-AMC is paramount for generating accurate, reproducible, and directly comparable data in protease research and inhibitor screening campaigns [3].

Quantitative Differentiation of Ac-Leu-Arg-AMC (CAS 929621-79-4) Against Key Comparators


Enhanced Kinetic Efficiency in KLK8 Protease Assays Relative to Extended Peptide Substrates

In a direct head-to-head comparison of fluorogenic substrates for the serine protease KLK8, a structural analog, Ac-Thr-Lys-Leu-Arg-AMC, demonstrated a catalytic efficiency (k_cat/Kₘ) of 3,049,000 ± 432,600 M⁻¹s⁻¹ [1]. This value represents an approximately 150-fold improvement over the commonly used Z-Val-Val-Arg-AMC substrate (k_cat/Kₘ = 113,000 ± 26,200 M⁻¹s⁻¹) in the same assay [1]. This cross-study comparable data highlights the critical role of the extended peptide sequence in achieving high catalytic turnover and substrate affinity for KLK8. While this data is for a close analog, it strongly suggests that the dipeptide core of Ac-Leu-Arg-AMC provides a fundamental scaffold for optimized recognition by trypsin-like proteases, and that further sequence optimization, as seen in the analog, can yield substantial gains in assay sensitivity.

Kallikrein-related peptidase 8 (KLK8) Enzyme kinetics Catalytic efficiency

Divergent Enzyme Selectivity: Dipeptide (Ac-Leu-Arg-AMC) vs. Tripeptide (Ac-Arg-Leu-Arg-AMC) Probes

A critical functional differentiation exists between the dipeptide substrate Ac-Leu-Arg-AMC and its tripeptide analog Ac-Arg-Leu-Arg-AMC. While both contain the Leu-Arg-AMC core, Ac-Arg-Leu-Arg-AMC is specifically optimized and validated for measuring the trypsin-like activity of the 20S proteasome, with a reported Kₘ of 78 μM [1]. Ac-Leu-Arg-AMC, in contrast, is a more general substrate for a broader range of trypsin-like serine proteases . This difference in sequence length confers distinct biological target preferences. Using Ac-Leu-Arg-AMC for proteasome assays may result in off-target cleavage or lower sensitivity, whereas Ac-Arg-Leu-Arg-AMC is the established 'substrate of choice' for that specific application due to its high specific activity and exclusive cleavage at the Arg-AMC bond .

Proteasome Trypsin-like activity Substrate selectivity

Solubility Advantage in Aqueous Assay Buffers: Ac-Leu-Arg-AMC vs. Z-Leu-Arg-AMC

The N-terminal protection group significantly influences a substrate's physicochemical properties. Ac-Leu-Arg-AMC exhibits high solubility in DMSO, reaching 300 mg/mL (approximately 616 mM) with warming, facilitating the preparation of concentrated stock solutions for high-throughput screening [1]. In contrast, the benzyloxycarbonyl (Z)-protected analog Z-Leu-Arg-AMC has a reported solubility of only 20 mg/mL in DMSO [2]. This ~15-fold difference in DMSO solubility can directly impact the achievable substrate concentration in the final aqueous assay buffer without exceeding organic solvent tolerance limits (typically ≤1-5% DMSO), thereby avoiding enzyme inhibition or denaturation.

Solubility Assay development DMSO

Precise Cleavage Site Fidelity: Exclusive Arg-AMC Bond Hydrolysis

A defining characteristic of Ac-Leu-Arg-AMC is its exclusive cleavage at the Arg-AMC bond [1]. This is a critical feature for accurate kinetic analysis, as it ensures a 1:1 stoichiometry between product formation (fluorescent AMC) and substrate turnover. In contrast, some longer or alternative peptide-AMC substrates may undergo cleavage at multiple sites, generating a mixture of fluorescent products and complicating the interpretation of initial velocity data. While this is a class-level property for many well-designed AMC substrates, it is a documented and verified benefit of this specific compound, underscoring its suitability for rigorous quantitative enzymology.

Substrate specificity Fluorogenic assay Kinetic analysis

Optimized Fluorescence Properties for Standard Plate Reader Compatibility

Ac-Leu-Arg-AMC, upon cleavage, releases free AMC with well-characterized fluorescence properties: excitation maximum between 350-380 nm and emission maximum between 440-460 nm . This spectral profile is ideally matched for detection on standard fluorescence plate readers equipped with common DAPI or similar UV filter sets. While other fluorophores exist (e.g., rhodamine-based, ACC), the AMC moiety offers a robust, widely adopted, and cost-effective readout. This class-level property ensures broad compatibility across most laboratory instrumentation without the need for specialized, expensive detection modules.

Fluorescence Excitation/Emission High-throughput screening

Validated Purity Specification for Reliable and Reproducible Kinetic Data

Reputable vendors supply Ac-Leu-Arg-AMC with a purity of ≥95% as determined by HPLC . This high purity is essential for generating accurate and reproducible enzyme kinetic data. Impurities in lower-grade peptide substrates can act as competitive inhibitors, alternative substrates, or fluorescent contaminants, all of which can skew kinetic measurements and lead to erroneous conclusions. For example, a 5% impurity with potent inhibitory activity could significantly alter an apparent IC₅₀ value for a test compound. Procurement of high-purity material mitigates this risk and ensures that observed activity is solely attributable to the enzyme-substrate interaction of interest.

Purity Quality control Enzyme kinetics

High-Value Application Scenarios for Ac-Leu-Arg-AMC (CAS 929621-79-4) Based on Quantified Evidence


High-Throughput Screening (HTS) of Trypsin-like Serine Protease Inhibitors

Ac-Leu-Arg-AMC is an ideal substrate for HTS campaigns due to its broad reactivity with trypsin-like serine proteases and high solubility in DMSO (up to 300 mg/mL), which facilitates the preparation of concentrated stock solutions for automated liquid handling systems [1]. The robust fluorescence signal (Ex/Em ~350-380/440-460 nm) is compatible with standard plate readers, enabling rapid, sensitive, and cost-effective screening of large compound libraries . The exclusive cleavage at the Arg-AMC bond ensures that the fluorescence readout is a direct and reliable measure of enzyme activity, critical for accurate hit identification and IC₅₀ determination [2].

Detailed Kinetic Characterization of Purified Trypsin-like Proteases

For rigorous enzyme characterization, Ac-Leu-Arg-AMC's high purity (≥95% by HPLC) and defined cleavage properties are essential for accurately determining kinetic parameters (Kₘ, V_max, k_cat) [1]. Its solubility profile allows for testing a wide range of substrate concentrations, enabling precise Kₘ determination without exceeding solvent limitations. This is particularly valuable when studying novel or poorly characterized trypsin-like enzymes where substrate specificity is being mapped. The compound serves as a robust benchmark substrate, and data generated can be directly compared across studies, as demonstrated by the kinetic analysis of KLK8 with a related analog [2].

Quality Control and Potency Assays for Biopharmaceutical Production

In biopharmaceutical manufacturing, quantifying the activity of process-related impurities like host cell proteases is critical. Ac-Leu-Arg-AMC provides a sensitive and reproducible method for monitoring trypsin-like protease activity in complex biological matrices [1]. Its reliable fluorescence signal and well-documented assay conditions support the development of robust, validated QC assays. The high purity of the substrate from reputable vendors ensures minimal lot-to-lot variability, a key requirement for GMP and regulatory compliance in drug substance and drug product release testing .

Basic Research on Protease Biology and Signal Transduction

Ac-Leu-Arg-AMC is a versatile tool for fundamental research exploring the roles of trypsin-like proteases in various biological processes, such as inflammation, coagulation, and cancer metastasis. Its ability to detect a broad range of these enzymes makes it useful for initial activity screening in cell lysates, tissue extracts, or purified protein fractions [1]. The ease of use and low cost per assay compared to more specialized substrates make it an accessible starting point for many academic laboratories investigating protease function and regulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-Leu-Arg-AMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.